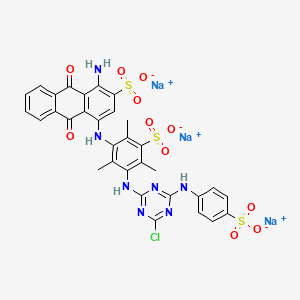
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt involves multiple steps, including sulfonation, amination, and triazine ring formation. The process typically starts with the sulfonation of anthracene to form anthracenesulfonic acid. This is followed by the introduction of amino groups and the formation of the triazine ring through a series of condensation reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves the use of catalysts to enhance the reaction rates and improve yield. The final product is purified through crystallization and filtration to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its color properties.
Reduction: Reduction reactions can lead to the formation of different amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the triazine ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various amino and sulfonic acid derivatives, which can have different color properties and applications in the dye industry.
Applications De Recherche Scientifique
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt has several scientific research applications, including:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopy and in the study of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets, including proteins and nucleic acids. The compound can form stable complexes with these molecules, altering their structure and function. The triazine ring and sulfonic acid groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone dyes: Similar in structure but differ in the presence of the quinone group.
Azo dyes: Contain azo groups (-N=N-) instead of the triazine ring.
Phthalocyanine dyes: Have a different core structure but similar applications in the dye industry.
Uniqueness
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt is unique due to its combination of the anthracene, sulfonic acid, and triazine ring structures. This combination imparts distinct color properties and stability, making it highly valuable in various industrial applications.
Propriétés
Numéro CAS |
72927-93-6 |
|---|---|
Formule moléculaire |
C32H23ClN7Na3O11S3 |
Poids moléculaire |
882.2 g/mol |
Nom IUPAC |
trisodium;1-amino-4-[3-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C32H26ClN7O11S3.3Na/c1-13-25(36-20-12-21(53(46,47)48)24(34)23-22(20)27(41)18-6-4-5-7-19(18)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)35-16-8-10-17(11-9-16)52(43,44)45;;;/h4-12,36H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,35,37,38,39,40);;;/q;3*+1/p-3 |
Clé InChI |
TYYJEJVLHBJPIZ-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
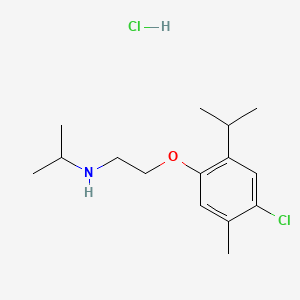
![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)

![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)

![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
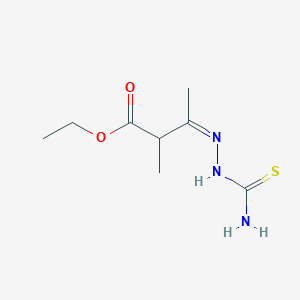
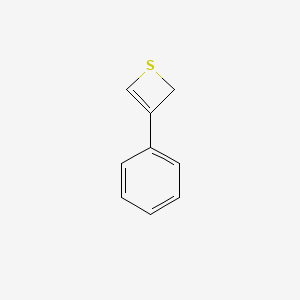
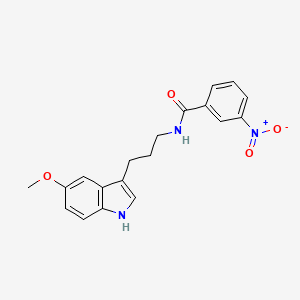

![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)

